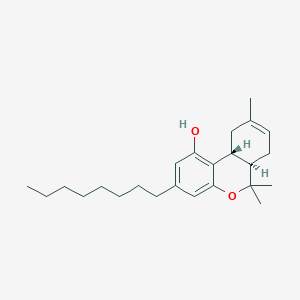
Delta8-THC-C8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Delta8-THC-C8 is typically synthesized from cannabidiol (CBD) extracted from hemp. The process involves heating CBD in the presence of an acid, which induces cyclization to produce this compound . Various methods have been explored for this conversion, including the use of activated carbon and activated bleaching clay, solvent reflux methods, and proprietary solvent-based processes .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. Solvent extraction, CO2 extraction, and distillation are commonly used techniques. Each method has its nuances, affecting the purity and safety of the final product. For instance, CO2 extraction is considered a cleaner method, preserving more cannabinoids and terpenes .
化学反応の分析
Types of Reactions: Delta8-THC-C8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include acids for cyclization, solvents for extraction, and various catalysts for specific reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various isomers and derivatives of this compound, such as Delta9-THC and other cannabinoids. The specific products depend on the reaction conditions and reagents used .
科学的研究の応用
Delta8-THC-C8 has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and properties of cannabinoids. In biology and medicine, it is investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotective effects . In the industry, this compound is used in the production of various cannabis-derived products, including edibles, tinctures, and topicals .
作用機序
Delta8-THC-C8 exerts its effects by binding to cannabinoid receptors found in various regions of the brain. It is a partial agonist of CB1 and CB2 cannabinoid receptors, with about half the potency of delta-9-tetrahydrocannabinol . The binding of this compound to these receptors leads to the modulation of neurotransmitter release, resulting in its psychoactive and therapeutic effects .
類似化合物との比較
Delta8-THC-C8 is similar to other cannabinoids, such as delta-9-tetrahydrocannabinol and delta-10-tetrahydrocannabinol. it is moderately less potent than delta-9-tetrahydrocannabinol, meaning that while its effects are similar, it would take more this compound to achieve a comparable level of effect . This compound is unique in its better stability and easier synthetic manufacturing procedures compared to delta-9-tetrahydrocannabinol .
List of Similar Compounds:- Delta-9-tetrahydrocannabinol (Delta9-THC)
- Delta-10-tetrahydrocannabinol (Delta10-THC)
- Cannabidiol (CBD)
- Cannabinol (CBN)
特性
分子式 |
C24H36O2 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
(6aR,10aR)-6,6,9-trimethyl-3-octyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C24H36O2/c1-5-6-7-8-9-10-11-18-15-21(25)23-19-14-17(2)12-13-20(19)24(3,4)26-22(23)16-18/h12,15-16,19-20,25H,5-11,13-14H2,1-4H3/t19-,20-/m1/s1 |
InChIキー |
RSHHRAXMOZULOO-WOJBJXKFSA-N |
異性体SMILES |
CCCCCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O |
正規SMILES |
CCCCCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[(2S,3R,4S,5R,6S)-5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,8R,9R,10R,11S,12aR)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14078177.png)
![7-Chloro-1-(3-chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078184.png)
![tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B14078193.png)
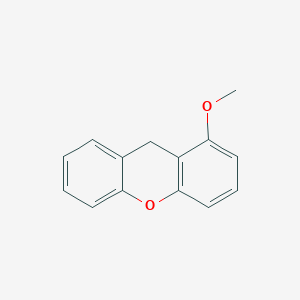
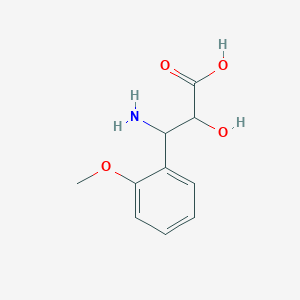
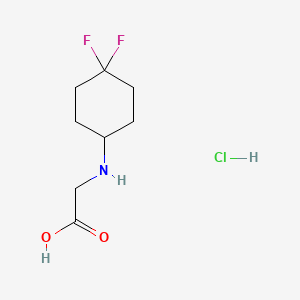
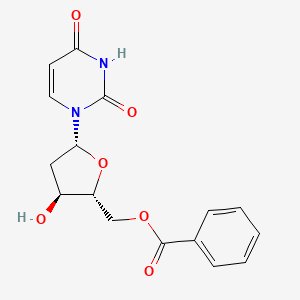

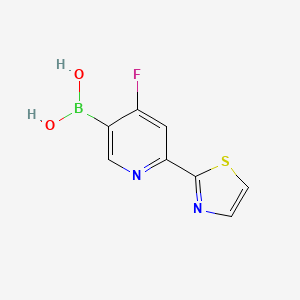
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078224.png)

![3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B14078231.png)
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14078238.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078241.png)
